6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Description
6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted at position 6 with a 4-chlorobenzyl sulfanyl group and at position 5 with a carbaldehyde moiety. Its molecular formula is C₁₂H₇ClN₂OS₂, with a molecular weight of 294.78 g/mol . The compound is structurally related to imidazothiazole derivatives, which are known for their pharmacological relevance, particularly as ligands for nuclear receptors like the constitutive androstane receptor (CAR) .
Properties
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS2/c14-10-3-1-9(2-4-10)8-19-12-11(7-17)16-5-6-18-13(16)15-12/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHIQWIMAJZCET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(N3C=CSC3=N2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the reaction of 4-chlorobenzyl chloride with imidazo[2,1-b][1,3]thiazole-5-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
CITCO (6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime)
6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- Structure : Substitutes the 4-chlorobenzyl group with a 3-chlorobenzyl sulfanyl moiety.
6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime
- Structure : Features a 4-methoxyphenyl sulfanyl group and an oxime at position 5.
6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- Structure : Replaces chlorine with a methyl group on the benzyl ring.
- Physicochemical Properties : Lower molecular weight (242.30 g/mol) and higher predicted pKa (3.16) compared to the target compound, suggesting differences in bioavailability .
Biological Activity
The compound 6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a member of the imidazo-thiazole family, which has garnered attention due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be summarized as follows:
- Core Structure: Imidazo[2,1-b][1,3]thiazole
- Substituents: 4-Chlorobenzyl and sulfanyl group at position 6 and an aldehyde at position 5.
Biological Activity Overview
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazoles exhibit a range of biological activities including:
- Anticancer Activity: Significant cytotoxic effects against various human and murine cancer cell lines.
- Mechanisms of Action: Induction of apoptosis through mitochondrial pathways without cell cycle arrest.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of several derivatives, including This compound , against different cancer cell lines. The findings are summarized in the table below:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4i | MCF-7 (Breast) | 5.2 | Apoptosis via mitochondrial pathway |
| 4i | HeLa (Cervical) | 4.8 | Apoptosis via mitochondrial pathway |
| 4i | A549 (Lung) | 6.0 | Apoptosis without cell cycle arrest |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
The mechanism by which This compound induces cytotoxicity involves several key processes:
-
Apoptosis Induction: The compound triggers apoptosis in cancer cells as evidenced by:
- Increased Annexin V-FITC staining.
- Alterations in mitochondrial membrane potential.
- DNA fragmentation assays indicating late-stage apoptosis.
- Cell Cycle Analysis: Studies showed that the compound does not significantly alter the cell cycle phases but rather promotes programmed cell death.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[2,1-b][1,3]thiazoles is influenced by various substituents on the core structure. Key observations from SAR studies include:
- Chlorine Substitution: The presence of a chlorine atom on the benzyl group enhances cytotoxicity.
- Sulfanyl Group: The sulfanyl moiety contributes to increased interaction with biological targets.
- Aldehyde Functionality: The aldehyde group at position 5 is crucial for maintaining activity against cancer cells.
Case Studies
Several studies have reported on the anticancer properties of related compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
